molecular formula C17H22N4O2+2 B220783 1-methyl-2-{[(3-{[(1-methyl-2-pyridiniumyl)carbonyl]amino}propyl)amino]carbonyl}pyridinium

1-methyl-2-{[(3-{[(1-methyl-2-pyridiniumyl)carbonyl]amino}propyl)amino]carbonyl}pyridinium

Katalognummer: B220783
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: REZCRQXOQGRMNH-UHFFFAOYSA-P
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium): is a synthetic organic compound known for its unique structure and properties It is characterized by the presence of two pyridinium rings connected by a propane-1,3-diyldicarbamoyl linker

Eigenschaften

Molekularformel

C17H22N4O2+2

Molekulargewicht

314.4 g/mol

IUPAC-Name

1-methyl-N-[3-[(1-methylpyridin-1-ium-2-carbonyl)amino]propyl]pyridin-1-ium-2-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-20-12-5-3-8-14(20)16(22)18-10-7-11-19-17(23)15-9-4-6-13-21(15)2/h3-6,8-9,12-13H,7,10-11H2,1-2H3/p+2

InChI-Schlüssel

REZCRQXOQGRMNH-UHFFFAOYSA-P

SMILES

C[N+]1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=[N+]2C

Kanonische SMILES

C[N+]1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=[N+]2C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) typically involves the reaction of 1-methylpyridinium with propane-1,3-diyldicarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the pyridinium rings can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiolates in polar solvents.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated pyridinium rings.

    Substitution: Formation of substituted pyridinium derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and magnetic properties .

Biology: The compound has shown potential as an antimicrobial agent. It exhibits antibacterial activity against various pathogenic bacteria, making it a candidate for developing new antibiotics .

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other specialized chemicals.

Wirkmechanismus

The mechanism of action of 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) involves its interaction with cellular components. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It targets specific enzymes and proteins within the bacterial cells, inhibiting their function and preventing bacterial growth .

Vergleich Mit ähnlichen Verbindungen

    2,2’-(Propane-1,3-diyldiimino)bis(1-methylpyridinium): Similar structure but with imino groups instead of carbamoyl groups.

    2,2’-(Propane-1,3-diylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol): Contains phenol groups instead of pyridinium rings.

Uniqueness: 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) is unique due to its specific carbamoyl linker, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its antimicrobial activity set it apart from similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.